physicochemical properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
physicochemical properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No. 1006891-33-3), a valuable heterocyclic amino acid derivative in modern medicinal chemistry. As a non-natural amino acid, its unique tetrahydropyran scaffold offers a rigidified conformation that is increasingly utilized in the design of novel therapeutics and peptidomimetics.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's structural and chemical properties. Furthermore, it outlines robust, field-proven experimental methodologies for determining critical parameters such as melting point, solubility, pKa, and lipophilicity (LogP), explaining the scientific rationale behind each protocol to ensure data integrity and reproducibility.
Introduction: A Scaffold of Growing Importance
Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is a synthetic, non-proteinogenic amino acid. Its structure is characterized by two key features: a tetrahydropyran ring, which imparts conformational rigidity, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, because it effectively "masks" the highly reactive amino group, preventing unwanted side reactions.[2][3] This protection is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for precise, stepwise synthesis of complex molecules.[3][]
The incorporation of unnatural amino acids like this one is a powerful strategy in drug discovery.[] It allows chemists to modify the shape, stability, and bioactivity of peptides and small molecules, leading to enhanced therapeutic profiles.[] Understanding the fundamental physicochemical properties of this building block is therefore not merely an academic exercise; it is a prerequisite for its successful application in designing and developing next-generation pharmaceuticals.
Core Physicochemical Properties
The following table summarizes the key physicochemical identifiers and properties for cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. While specific experimental values for properties like melting point, pKa, and LogP are not widely published, this guide provides the standard methodologies for their determination in Section 3.0.
| Property | Value / Information | Source |
| IUPAC Name | (3R,4R)-3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid | [6] |
| CAS Number | 1006891-33-3 | [6][7] |
| Molecular Formula | C₁₁H₁₉NO₅ | [6][7] |
| Molecular Weight | 245.28 g/mol | [6][7] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Melting Point | Data not available in provided sources. See Protocol 3.1 for determination. | |
| Solubility | Data not available. See Protocol 3.2 for determination. | |
| pKa (Carboxylic Acid) | Data not available. See Protocol 3.3 for determination. | |
| LogP | Data not available. See Protocol 3.4 for determination. |
Experimental Methodologies: A Framework for Self-Validating Data
As a Senior Application Scientist, it is understood that a property is only as reliable as the method used to measure it. The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for drug development.
Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical profiling of a research compound.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities will depress the melting point and broaden the range. This protocol uses a standard digital melting point apparatus for accuracy and ease of use.
Protocol:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Push the open end of a glass capillary tube into the powder to collect a sample.[8]
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the compound down to a height of 1-2 mm.[9]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to approximately 2°C per minute as you approach the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[11]
-
Validation: Repeat the measurement with a fresh sample to ensure the result is consistent.
Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, which is critical for predicting its behavior in formulations and biological systems. The shake-flask method is the gold standard for this measurement because it ensures equilibrium is reached between the solid and dissolved states.[12][13]
Protocol:
-
System Preparation: Prepare buffered aqueous solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended for biopharmaceutical classification.[14]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The key is to ensure undissolved solid remains, confirming saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.
pKa Determination (Potentiometric Titration)
Causality: The pKa value defines the strength of an acid. For this compound, the carboxylic acid moiety's pKa will dictate its ionization state at different physiological pHs, which profoundly impacts its solubility, absorption, and interaction with biological targets.[17] Potentiometric titration is a direct and reliable method for measuring this value.[18][19]
Protocol:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1 mM).[19]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, as described by the Henderson-Hasselbalch equation.[18][20]
Lipophilicity (LogP) Determination (Shake-Flask Method)
Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity ("greasiness"). This property is a key determinant of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.[13][21]
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD measurement). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating them.[22]
-
Sample Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.[22]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[21]
Applications in Research and Development
The utility of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid stems from its role as a specialized building block. The Boc group allows for its controlled incorporation into larger molecules through standard synthetic pathways.
Caption: Synthetic utility showing Boc deprotection and subsequent coupling.
-
Peptide Synthesis: It can be used in both solid-phase and solution-phase peptide synthesis to create peptides with unnatural backbones.[2][] The rigid tetrahydropyran ring helps to lock the peptide into a specific conformation, which can enhance binding affinity to a biological target.
-
Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[23] The tetrahydropyran motif is found in a variety of bioactive molecules.
-
Peptidomimetics: By replacing natural amino acids with this analog, researchers can design molecules that mimic peptides but have improved stability against enzymatic degradation, a common challenge in peptide drug development.
Safety and Handling
As with any research chemical, proper safety protocols must be followed. It is imperative to consult the official Material Safety Data Sheet (MSDS) for complete and detailed information regarding handling, storage, potential hazards, and emergency procedures.[6] In general, standard laboratory practice dictates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Conclusion
Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is a highly valuable, specialized chemical building block for drug discovery and development. While published data on its specific physicochemical properties are sparse, this guide provides the authoritative experimental framework necessary for researchers to generate this critical information in-house. The methodologies detailed herein for determining melting point, solubility, pKa, and LogP are robust, grounded in established scientific principles, and designed to produce the high-quality, reliable data required to advance modern pharmaceutical research.
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